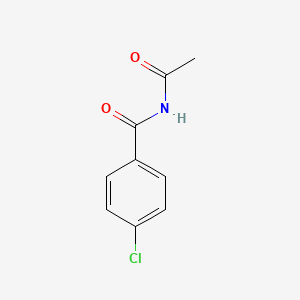
Benzamide, N-acetyl-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-acetyl-4-chloro- typically involves the acylation of 4-chlorobenzamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-acetyl-4-chloro- can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: Benzamide, N-acetyl-4-chloro- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid derivatives.
Reduction: 4-chloroaniline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-acetyl-4-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzamide, N-acetyl-4-chloro- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The acetyl and chloro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Benzamide: The parent compound without the acetyl and chloro substitutions.
N-acetylbenzamide: Lacks the chlorine substitution.
4-chlorobenzamide: Lacks the acetyl substitution.
Uniqueness: Benzamide, N-acetyl-4-chloro- is unique due to the combined presence of both acetyl and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
30334-17-9 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
N-acetyl-4-chlorobenzamide |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-9(13)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) |
InChI Key |
JCHMLZVBGIWMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)

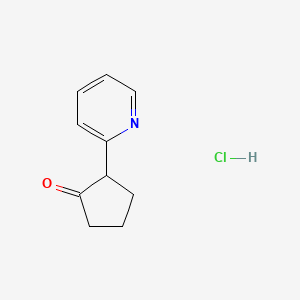
![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)
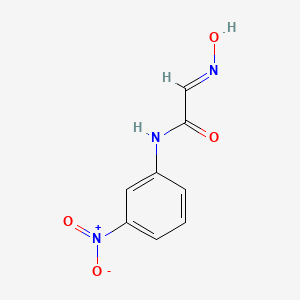
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)
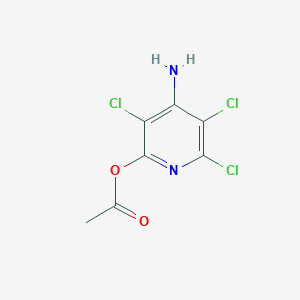



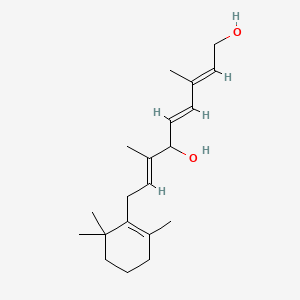
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12001694.png)

